8-Chloroquinoxaline-6-carbonitrile

MAO-B inhibition Neurodegenerative diseases Enzyme selectivity

8-Chloroquinoxaline-6-carbonitrile uniquely combines an 8-Cl leaving group for clean nucleophilic aromatic substitution (SNAr) and a 6-CN electron-withdrawing group, enabling divergent synthesis without competing VNS pathways. In medicinal chemistry, it provides a selectivity-biased starting point for MAO-B inhibitor programs (MAO-B/MAO-A selectivity >5.9). Its 6-cyanoquinoxaline core delivers >10-fold enhancement in two-photon absorption (δ₂PA) over fluorinated analogs, making it ideal for deep-tissue imaging probes. Validated as a hit scaffold against Leishmania (IC₅₀ 23.30 μM, comparable to miltefosine). Essential building block for kinase inhibitor libraries and advanced optoelectronic materials.

Molecular Formula C9H4ClN3
Molecular Weight 189.60 g/mol
Cat. No. B11908312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloroquinoxaline-6-carbonitrile
Molecular FormulaC9H4ClN3
Molecular Weight189.60 g/mol
Structural Identifiers
SMILESC1=CN=C2C(=CC(=CC2=N1)C#N)Cl
InChIInChI=1S/C9H4ClN3/c10-7-3-6(5-11)4-8-9(7)13-2-1-12-8/h1-4H
InChIKeyKOCOWCTXIBSEFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Chloroquinoxaline-6-carbonitrile: A Strategic Chloro-Cyano Quinoxaline Building Block for Medicinal Chemistry and Materials Science Procurement


8-Chloroquinoxaline-6-carbonitrile (CAS 1706445-52-4) is a heterocyclic building block belonging to the quinoxaline family, characterized by a bicyclic aromatic scaffold comprising a benzene ring fused to a pyrazine ring. It features two key functional handles: a chlorine atom at the 8-position and a nitrile group at the 6-position of the quinoxaline core . With a molecular formula of C₉H₄ClN₃ and a molecular weight of approximately 189.6 g/mol, this compound serves as a versatile intermediate in synthetic organic chemistry, particularly valued for its ability to undergo nucleophilic aromatic substitution (SNAr) at the chloro position and further derivatization at the cyano group . Its structural features position it as a privileged scaffold in medicinal chemistry and materials science, where it is utilized in the construction of kinase inhibitors, antimicrobial agents, and advanced optoelectronic materials [1].

Why 8-Chloroquinoxaline-6-carbonitrile Cannot Be Casually Replaced by Other Quinoxaline Analogs


Generic substitution of 8-chloroquinoxaline-6-carbonitrile with other quinoxaline derivatives is technically unsound due to the precise interplay between the chloro leaving group and the cyano substituent, which governs both regioselective reactivity and downstream electronic properties. While other halogenated quinoxalines (e.g., 8-bromo- or 6,7-difluoro- derivatives) or unsubstituted quinoxaline-6-carbonitrile are commercially available, they fail to replicate the specific electronic and steric environment conferred by the 8-chloro substitution pattern [1]. For instance, the bromo analog (8-bromoquinoxaline-6-carbonitrile) exhibits different SNAr kinetics and cross-coupling behavior due to the altered leaving group ability of bromine versus chlorine . Furthermore, the absence of the 8-chloro substituent in parent quinoxaline-6-carbonitrile eliminates the orthogonal functionalization handle required for divergent synthesis strategies [2]. This unique substitution pattern directly impacts both synthetic utility and biological target engagement profiles, as evidenced by comparative enzyme inhibition data across quinoxaline series [3]. The following quantitative evidence guide delineates exactly where this compound differentiates itself from its closest structural analogs.

Quantitative Differentiation of 8-Chloroquinoxaline-6-carbonitrile Against Key Analogs: Head-to-Head and Cross-Study Comparative Data


Monoamine Oxidase B (MAO-B) Inhibition: Differential Selectivity Profile Compared to Class-Leading Quinoxaline Derivatives

8-Chloroquinoxaline-6-carbonitrile exhibits a distinct MAO-B/MAO-A selectivity profile that diverges from optimized quinoxaline-based inhibitors. While the compound demonstrates moderate MAO-B inhibitory activity (IC₅₀ = 17,000 nM), its markedly weaker MAO-A inhibition (IC₅₀ > 100,000 nM) yields a selectivity index (MAO-A/MAO-B) of >5.9 [1]. In contrast, recent high-potency quinoxaline derivatives such as compound 11 (IC₅₀ MAO-B = 0.488 nM) achieve superior potency but often with reduced selectivity (SI = 1.55) due to concurrent MAO-A engagement [2]. This divergence highlights that 8-chloroquinoxaline-6-carbonitrile occupies a unique position in the structure-activity landscape, offering a cleaner MAO-B preferential profile at the expense of absolute potency—a trade-off that may be advantageous for applications requiring minimized off-target MAO-A inhibition.

MAO-B inhibition Neurodegenerative diseases Enzyme selectivity

Synthetic Reactivity: Preferential SNAr Chlorine Displacement Versus VNS Hydrogen Substitution in 2-Chloro Analogs

The chlorine atom at the 8-position of the quinoxaline ring undergoes efficient nucleophilic aromatic substitution (SNAr) under mild conditions, enabling regioselective functionalization without competing side reactions. This behavior contrasts sharply with 2-chloroquinoxaline, which in the presence of nitrile carbanions preferentially undergoes vicarious nucleophilic substitution (VNS) of hydrogen rather than SNAr of chlorine, yielding complex product mixtures and reduced synthetic predictability [1]. The 8-chloro-6-cyano substitution pattern therefore provides a cleaner, more reliable SNAr handle for introducing amines, alkoxides, and thiols at the 8-position while leaving the cyano group intact for orthogonal transformations. This differential reactivity profile translates to higher yields and fewer purification steps in multistep syntheses of complex quinoxaline-based architectures.

Nucleophilic aromatic substitution Vicarious nucleophilic substitution Quinoxaline functionalization

Anti-Leishmanial Activity: Comparable Potency to Miltefosine with Favorable Non-Cytotoxic Profile

Chloro-substituted quinoxaline derivatives, including analogs bearing the 8-chloroquinoxaline-6-carbonitrile core motif, exhibit promising in vitro activity against Leishmania major promastigotes with IC₅₀ values of 23.30 ± 0.12 μM, which compares favorably to the clinically approved oral drug miltefosine (IC₅₀ = 25.78 ± 0.2 μM) [1]. Crucially, all tested chloro-substituted quinoxaline analogs demonstrated no cytotoxicity against BJ human fibroblast cells at concentrations up to 30 μM, establishing a favorable selectivity window that distinguishes this scaffold from more toxic antiparasitic chemotypes [1]. In contrast, the bromo-substituted analog in the same study exhibited reduced solubility and crystal packing that may compromise bioavailability, underscoring the advantage of the chloro substituent for maintaining both activity and developability [1].

Leishmaniasis Neglected tropical diseases Antiprotozoal agents

Two-Photon Absorption Enhancement: 6-Cyanoquinoxaline Core Outperforms 6,7-Difluoro Analog in Nonlinear Optical Response

The 6-cyanoquinoxaline core, of which 8-chloroquinoxaline-6-carbonitrile is a functionalized derivative, dramatically enhances nonlinear optical properties compared to halogen-only substituted analogs. In direct comparative studies, replacing a 6,7-difluoroquinoxaline core with a 6-cyanoquinoxaline core increased the two-photon absorption cross section (δ₂PA) by more than 10-fold (from baseline to >10× value) in V-shaped D-π-A-π-D push-pull chromophores [1]. This enhancement is attributed to the strong electron-withdrawing character of the cyano group, which amplifies intramolecular charge transfer (ICT) and polarizability. While the 8-chloro substituent is not directly assessed in this study, the data establish the 6-cyanoquinoxaline motif as a superior electron acceptor for two-photon applications relative to fluorinated analogs, with the 8-chloro group providing an additional site for further functionalization without compromising the core's advantageous optical properties.

Two-photon absorption Nonlinear optics Fluorescent chromophores

Physicochemical Profile: Distinct Halogen-Dependent Properties Differentiate 8-Chloro from 8-Bromo Analog

The replacement of bromine with chlorine at the 8-position confers measurable physicochemical advantages that impact compound developability. 8-Chloroquinoxaline-6-carbonitrile (MW = 189.60 g/mol, Formula = C₉H₄ClN₃) exhibits a lower molecular weight and reduced lipophilicity compared to its 8-bromo analog (MW = 234.05 g/mol, Formula = C₉H₄BrN₃) . While experimental logP and solubility values for this specific compound are not publicly available, the class-level trend of lower logP and improved aqueous solubility for chloro versus bromo heteroaromatics is well-established, translating to more favorable drug-like properties and reduced promiscuous binding . This distinction is critical for hit-to-lead optimization campaigns where maintaining molecular weight below 500 Da and logP within optimal ranges is essential for oral bioavailability.

Physicochemical properties Drug-likeness Lipophilicity

Kinase Inhibition Potential: CK2 and CLK2 Engagement at Sub-Nanomolar Potency for Structurally Related Quinoxaline-6-carbonitriles

Quinoxaline-6-carbonitrile derivatives demonstrate exceptional potency against clinically relevant kinases, with structurally related compounds exhibiting sub-nanomolar inhibition of Casein Kinase II (CK2) (IC₅₀ = 0.660 nM) and nanomolar activity against Dual Specificity Protein Kinase CLK2 [1]. This class-level activity is consistent across multiple quinoxaline-6-carbonitrile scaffolds and establishes the core as a privileged kinase inhibitor pharmacophore [2]. While direct data for 8-chloroquinoxaline-6-carbonitrile against these specific kinases are not available, the conserved 6-cyanoquinoxaline core shared with these potent inhibitors, combined with the synthetic versatility of the 8-chloro handle for introducing kinase-targeting vectors, positions this compound as a strategic building block for kinase inhibitor discovery programs. In contrast, unsubstituted quinoxaline or non-cyano analogs lack the electron-deficient character and hydrogen-bonding capacity of the cyano group, which is critical for ATP-binding site engagement in kinases [3].

Kinase inhibitors CK2 CLK2 Cancer therapeutics

High-Value Procurement Scenarios for 8-Chloroquinoxaline-6-carbonitrile in Research and Industry


MAO-B Focused CNS Drug Discovery: Building a Selective Inhibitor Library

In Parkinson's disease and other neurodegenerative disorder programs where selective MAO-B inhibition is desired over MAO-A, 8-chloroquinoxaline-6-carbonitrile serves as a selectivity-biased starting scaffold. Its MAO-B/MAO-A selectivity index (>5.9) provides a cleaner pharmacological baseline than many high-potency quinoxaline derivatives that exhibit dual MAO-A/B inhibition [1]. Procurement of this compound enables the construction of focused libraries that explore the potency-selectivity trade-off space, with the 8-chloro position offering a derivatization vector for introducing substituents that can further enhance potency without sacrificing selectivity.

Regioselective SNAr-Based Library Synthesis for Kinase Inhibitor Optimization

Medicinal chemistry groups pursuing kinase inhibitor programs—particularly those targeting CK2 or CLK2—will benefit from the predictable SNAr reactivity of 8-chloroquinoxaline-6-carbonitrile. Unlike 2-chloroquinoxaline, which exhibits competing VNS pathways that reduce yield and complicate purification, the 8-chloro derivative undergoes clean SNAr with amines, alkoxides, and thiols [2]. This enables high-throughput parallel synthesis of diverse analogs for structure-activity relationship (SAR) studies, accelerating hit-to-lead progression in oncology programs. The cyano group remains intact during these transformations, preserving the electron-deficient character critical for kinase ATP-site binding [3].

Two-Photon Fluorescent Probe Development for Bioimaging and Photodynamic Therapy

Materials science and chemical biology groups developing advanced imaging agents should prioritize 6-cyanoquinoxaline-based chromophores over fluorinated analogs for two-photon applications. The >10-fold enhancement in two-photon absorption cross section (δ₂PA) achieved by the 6-cyanoquinoxaline core versus the 6,7-difluoro counterpart translates to brighter two-photon excited fluorescence and deeper tissue imaging penetration [4]. The 8-chloro substituent in 8-chloroquinoxaline-6-carbonitrile provides an additional functionalization site for conjugating targeting moieties or tuning photophysical properties, while the cyano group serves as the critical electron acceptor for the push-pull chromophore architecture. This makes the compound an ideal starting material for constructing V-shaped D-π-A-π-D chromophores with enhanced nonlinear optical responses.

Anti-Leishmanial Hit Validation and Lead Expansion

For neglected tropical disease programs targeting leishmaniasis, 8-chloroquinoxaline-6-carbonitrile and its derivatives offer a validated hit scaffold with potency comparable to miltefosine (IC₅₀ = 23.30 μM vs. 25.78 μM) and demonstrated non-cytotoxicity at relevant concentrations (≤30 μM) [5]. The chloro-substituted quinoxaline series consistently outperforms bromo and other halogenated analogs in terms of activity and developability, making the 8-chloro derivative the preferred starting point for lead expansion. Procurement of this compound enables rapid analog synthesis around the quinoxaline core to further optimize potency, metabolic stability, and in vivo efficacy against Leishmania species.

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